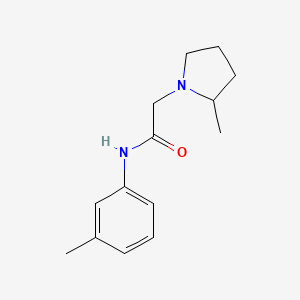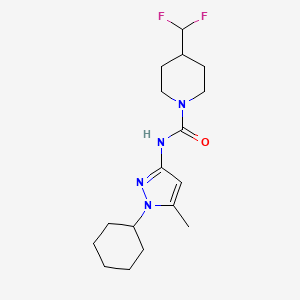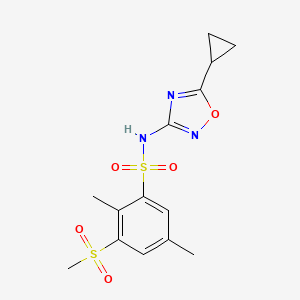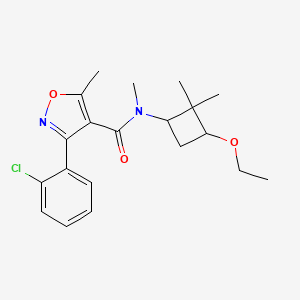![molecular formula C16H23N3O3 B6968669 4-[3-[1-(Methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-carbonitrile](/img/structure/B6968669.png)
4-[3-[1-(Methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-[1-(Methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-carbonitrile is a complex organic compound characterized by a cyclohexyl group, an oxadiazole ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[1-(Methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-carbonitrile typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with nitriles under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the oxadiazole intermediate.
Methoxymethylation: The methoxymethyl group is added using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving the oxadiazole intermediate and a suitable diol.
Introduction of the Nitrile Group: The nitrile group is introduced via a dehydration reaction of an amide precursor using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where various nucleophiles replace one of the ring substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, aldehydes.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[3-[1-(Methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-carbonitrile is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[3-[1-(Methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds or π-π interactions with amino acid residues, while the cyclohexyl group can enhance lipophilicity, facilitating membrane penetration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-[1-(Methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-carboxamide
- 4-[3-[1-(Methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-methanol
Uniqueness
Compared to similar compounds, 4-[3-[1-(Methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-carbonitrile is unique due to the presence of the nitrile group, which can participate in a wider range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-[3-[1-(methoxymethyl)cyclohexyl]-1,2,4-oxadiazol-5-yl]oxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-20-12-16(5-3-2-4-6-16)13-18-14(22-19-13)15(11-17)7-9-21-10-8-15/h2-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEULHSTKWLQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCC1)C2=NOC(=N2)C3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methylpropyl)-5-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6968594.png)


![1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea](/img/structure/B6968614.png)
![N-(3-fluoropyridin-4-yl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide](/img/structure/B6968625.png)
![3-ethyl-N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6968633.png)
![2-[4-[4-(Triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one](/img/structure/B6968641.png)
![(5-chloropyrazolo[1,5-a]pyridin-2-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6968649.png)
![4-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]-3-(2-methylphenyl)piperazin-2-one](/img/structure/B6968681.png)
![Ethyl 2-[1-[4-(cyclopropanecarbonylamino)phenyl]ethylamino]-1,3-thiazole-4-carboxylate](/img/structure/B6968682.png)
![1-(2-Chlorophenyl)-4-[3-(2-methoxybutan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6968689.png)
![N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide](/img/structure/B6968690.png)

